Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
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Overview
Description
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is a specialized organic compound with a complex structure It is characterized by the presence of a benzaldehyde core substituted with a tert-butyl dimethylsilyl (TBDMS) group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and silyl ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- involves its reactivity as an aldehyde and the protective nature of the silyl ether group. The silyl ether group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites. The methoxy group can influence the electronic properties of the benzaldehyde core, affecting its reactivity in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound without the silyl ether and methoxy substitutions.
2-Methoxybenzaldehyde: Similar structure but lacks the silyl ether group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the silyl ether.
Uniqueness
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- is unique due to the presence of both the silyl ether and methoxy groups, which provide distinct reactivity and protection in synthetic applications. The combination of these groups allows for selective reactions and the synthesis of complex molecules.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGNWUINIDQCCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469954 |
Source
|
Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126357-82-2 |
Source
|
Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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